![molecular formula C10H13BrN2O2 B1440842 4-bromo-N-(tert-butyl)-2-nitroaniline CAS No. 1135351-95-9](/img/structure/B1440842.png)
4-bromo-N-(tert-butyl)-2-nitroaniline
Overview
Description
4-Bromo-N-(tert-butyl)-2-nitroaniline, also known as 4-bromo-N-t-butyl-2-nitroaniline, is an organic compound with a molecular formula of C10H15BrN2O2. It is a colorless solid that is soluble in organic solvents and is used in organic synthesis. 4-Bromo-N-(tert-butyl)-2-nitroaniline is a useful reagent for the preparation of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Synthesis of Biologically Active Natural Products
The compound has been used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B . The synthesis starts from commercially available 4-bromo-1H-indole and uses simple reagents .
Intermediate in Organic Synthesis
4-bromo-N-(tert-butyl)-2-nitroaniline can serve as a starting material for the synthesis of more complex molecules due to the presence of both a reactive bromo group and an amide functional group. For example, it can be used to prepare biaryl compounds through Suzuki-Miyaura coupling reactions .
Study of Protein-Ligand Interactions
In some studies, 4-bromo-N-(tert-butyl)-2-nitroaniline has been employed as a model ligand to investigate protein-ligand binding interactions. The tert-butyl group provides steric hindrance, allowing researchers to probe the effect of steric factors on binding affinity.
Proteomics Research
The compound is also used in proteomics research . However, the specific details of its use in this field are not mentioned in the source .
properties
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(tert-butyl)-2-nitroaniline | |
CAS RN |
1135351-95-9 | |
Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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